Methyl 4-phenylbutyrate
Overview
Description
Methyl 4-phenylbutyrate is a compound that is structurally related to various esters and aromatic compounds. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related substances. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is used as an intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are derivatives of homophenylalanine . Similarly, (4-methoxyphenyl)methyl isobutyrate, a fragrance ingredient, is part of the Aryl Alkyl Alcohol Simple Acid Esters group, which includes butyrate esters . These compounds are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, indicating a potential synthetic route for methyl 4-phenylbutyrate.
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for synthesizing methyl 4-phenylbutyrate. For example, the crossed Kolbe electrolysis has been used as a key reaction in the synthesis of deuteriated 4-phenylbutyric acids, which suggests that a similar electrochemical approach could be applied to the synthesis of methyl 4-phenylbutyrate . Additionally, the condensation reactions described in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate and (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one could provide a framework for the synthesis of methyl 4-phenylbutyrate through the appropriate choice of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-phenylbutyrate has been elucidated using techniques such as X-ray diffraction , NMR spectroscopy , and density functional theory (DFT) calculations . These studies reveal the importance of molecular geometry, bond angles, and distances in determining the physical properties and reactivity of the compounds. For methyl 4-phenylbutyrate, a similar approach could be used to determine its precise molecular structure.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various studies. For instance, the global chemical reactivity descriptors and natural population analysis (NPA) have been used to investigate the energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate in different solvent media . This type of analysis could be applied to methyl 4-phenylbutyrate to predict its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl 4-phenylbutyrate have been summarized in several papers. For example, the toxicologic and dermatologic review of (4-methoxyphenyl)methyl isobutyrate includes detailed summaries of physical properties data . The mesophase behavior and crystal structures of chiral smectogenic compounds provide insights into intermolecular interactions and phase transitions . These studies could inform the analysis of the physical and chemical properties of methyl 4-phenylbutyrate, such as its melting and boiling points, solubility, and phase behavior.
Scientific Research Applications
Specific Scientific Field
Immunology and Gastroenterology
Summary of the Application
Butyrate, a short-chain fatty acid (SCFA) created within the intestinal lumen by bacterial fermentation of largely undigested dietary carbohydrates, has beneficial effects on cellular energy metabolism and intestinal homeostasis . It also has systemic effects and is known to regulate the immune system .
Methods of Application or Experimental Procedures
Butyrate and other SCFAs are produced in the human colon, through the fermentation of dietary fiber or resistant starch . To increase butyrate levels, it is helpful to incorporate fiber sources into meals and drinks that rely on slow bacterial fermentation .
Results or Outcomes
Butyrate is well known for its anti-inflammatory properties and has a range of immune system-related properties . As an agonist for GPR41, GPR43, or GPR109A, butyrate may have anti-inflammatory effects through these receptors’ signaling pathways . Butyrate also serves as an epigenetic regulator, responding to environmental or pharmacological changes by inhibiting HDAC, up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes .
2. Cardiac Differentiation
Specific Scientific Field
Cardiology and Stem Cell Research
Summary of the Application
4-phenylbutyrate (4-PBA), a terminal aromatic substituted fatty acid, is used widely to specifically attenuate endoplasmic reticulum (ER) stress and inhibit histone deacetylases (HDACs) . In this study, the effect of 4-PBA on cardiac differentiation of mouse embryonic stem (ES) cells was investigated .
Methods of Application or Experimental Procedures
The study investigated the effect of 4-PBA on cardiac differentiation of mouse embryonic stem (ES) cells .
Results or Outcomes
4-PBA regulated cardiac differentiation in a stage-specific manner just like trichostatin A (TSA), a well-known HDAC inhibitor . 4-PBA and TSA favored the early-stage differentiation, but inhibited the late-stage cardiac differentiation via acetylation . During the early stage of cardiac differentiation, acetylation favored the induction of Isl1 and Nkx2.5, two transcription factors of cardiac progenitors . During the late stage, histone acetylation induced by 4-PBA or TSA interrupted the gene silence of Oct4, a key determinant of self-renewal and pluripotency .
3. Inclusion Complexation with Cyclodextrins
Specific Scientific Field
Methods of Application or Experimental Procedures
The structural chemistry of the CD complexes of these compounds was analyzed using phase solubility, nuclear magnetic resonance (NMR) spectroscopic techniques, and molecular modeling .
Results or Outcomes
The study found that αCD is more suitable for overcoming the pharmaceutical drawbacks of PB and its shorter-chain derivative, while βCD is better for the longer-chain derivatives .
4. Management of Urea Cycle Disorders
Specific Scientific Field
Summary of the Application
4-Phenylbutyrate (PB) is indicated for the management of urea cycle disorders (UCDs), which are inborn metabolic disorders resulting from deficiencies in the urea cycle and characterized by hyperammonemia .
Methods of Application or Experimental Procedures
The details of the application or experimental procedures are not specified in the source .
Results or Outcomes
The outcomes of the application are not specified in the source .
5. Brain Uptake Mechanism
Specific Scientific Field
Summary of the Application
4-Phenylbutyrate (4-PBA) is expected to be a potential therapeutic for several neurodegenerative diseases. These activities require 4-PBA transport into the brain across the blood-brain barrier (BBB). The objective of the present study was to characterize the brain transport mechanism of 4-PBA through the BBB .
Methods of Application or Experimental Procedures
The brain transport of 4-PBA across the BBB was investigated following intravenous (IV) injection and internal carotid artery perfusion (ICAP) in vivo .
Results or Outcomes
The volume of distribution (V D) of 4-PBA by rat brain was about 7-fold greater than that of sucrose, a BBB impermeable vascular space marker, suggesting the blood-to-brain transport of 4-PBA through the BBB in the physiological state .
6. Aging Intervention Potential
Specific Scientific Field
Summary of the Application
4-Phenylbutyrate (PBA) is a FDA approved drug for treating patients with urea cycle disorders. Additionally, PBA acts upon several pathways thought of as important modifiers of aging including: histone deacetylation, proteostasis as a chemical chaperone, and stress resistance by regulating expression of oxidative stress response proteins .
Methods of Application or Experimental Procedures
The details of the application or experimental procedures are not specified in the source .
Results or Outcomes
The outcomes of the application are not specified in the source .
Safety And Hazards
Future Directions
“Methyl 4-phenylbutyrate” or 4-Phenylbutyrate (PBA) has shown promise in treating neurodegenerative conditions. In a preclinical study, a molecular compound mimics the effect of natural chaperones that are depleted in the aging brain . In another study, 4-PBA was found to restore cognitive deficits in animal models of Alzheimer’s disease . These findings suggest that “Methyl 4-phenylbutyrate” could have potential therapeutic applications in the future.
properties
IUPAC Name |
methyl 4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZGVBKMWFWGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174421 | |
Record name | Methyl 4-phenylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Powerful, sweet, fruity, honey, floral aroma | |
Record name | Methyl 4-Phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
258.00 to 259.00 °C. @ 760.00 mm Hg | |
Record name | Methyl 4-phenylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
Record name | Methyl 4-Phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.996-1.002 | |
Record name | Methyl 4-Phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl 4-phenylbutyrate | |
CAS RN |
2046-17-5 | |
Record name | Methyl 4-phenylbutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2046-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-phenylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-phenylbutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-phenylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-phenylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-PHENYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMR11U800F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl 4-phenylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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